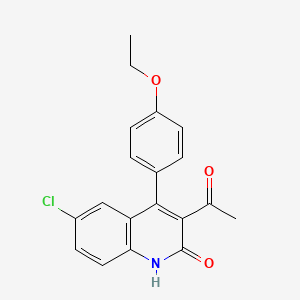

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one

描述

属性

IUPAC Name |

3-acetyl-6-chloro-4-(4-ethoxyphenyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-3-24-14-7-4-12(5-8-14)18-15-10-13(20)6-9-16(15)21-19(23)17(18)11(2)22/h4-10H,3H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWMRUBDVCAOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization via Friedlander Annulation

A widely employed method involves the Friedlander annulation reaction, which condenses 2-aminobenzophenone derivatives with β-ketoesters such as ethyl acetoacetate under catalytic conditions to form the quinolin-2(1H)-one core.

- Typical Procedure :

- React substituted 2-aminobenzophenone (bearing a 6-chloro substituent) with ethyl acetoacetate in the presence of catalysts such as calcium triflate (Ca(OTf)2) and phase-transfer catalysts like nBuNPF6.

- The reaction is often conducted under solvent-free conditions at elevated temperatures (~100–120 °C) for 3–5 hours.

- Subsequent addition of aryl aldehydes or phenacyl bromides facilitates the introduction of the 4-(4-ethoxyphenyl) substituent via condensation or alkylation steps.

This method yields the quinolinone with good regioselectivity and moderate to high yields (68–81%).

Multi-step One-Pot Synthesis in Deep Eutectic Solvents (DES)

A greener approach uses deep eutectic solvents such as K2CO3:Ethylene glycol mixtures to facilitate the multi-step synthesis in a one-pot fashion.

-

- Formation of benzophenone intermediate via Ni(OAc)2 catalyzed reaction of substituted 2-amino benzhydrol.

- Addition of ethyl acetoacetate to form the acetylated intermediate.

- N-alkylation with phenacyl bromide to introduce the aryl substituent.

- Final cyclization and functionalization steps under mild heating (~100 °C).

Base-Catalyzed Condensation and Subsequent Functionalization

Another approach involves base-catalyzed condensation of 2-aminobenzophenones with ethyl acetoacetate followed by electrophilic substitution to install the chloro and ethoxyphenyl groups.

Data Table: Summary of Preparation Conditions and Yields

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedlander Annulation | 2-Aminobenzophenone (6-chloro), ethyl acetoacetate, Ca(OTf)2, nBuNPF6 | 120 °C, solvent-free, 4–5 h | 68–81 | High regioselectivity, solvent-free, scalable |

| One-Pot in Deep Eutectic Solvent | 2-Amino benzhydrol (6-chloro), Ni(OAc)2, K2CO3:Ethylene glycol DES, phenacyl bromide | 100 °C, 10–14 h | 68–81 | Green chemistry approach, mild conditions |

| Base-Catalyzed Condensation | 2-Aminobenzophenone, ethyl acetoacetate, CeCl3 | 80–100 °C, polar solvents | ~48–70 | Requires post-condensation functionalization |

Detailed Research Findings

Mechanistic Insights :

The Friedlander annulation proceeds via initial formation of an enamine intermediate from the β-ketoester and 2-aminobenzophenone, followed by intramolecular cyclization and dehydration to form the quinolin-2(1H)-one core. The presence of chloro substituent at the 6-position directs regioselectivity and influences electronic properties, facilitating subsequent electrophilic aromatic substitution to install the 4-(4-ethoxyphenyl) group.Catalyst Effects :

Lewis acid catalysts such as calcium triflate enhance the electrophilicity of the carbonyl groups, accelerating the annulation. Phase-transfer catalysts improve reaction rates under solvent-free conditions.Green Chemistry Aspects :

Use of deep eutectic solvents (K2CO3:Ethylene glycol) provides a recyclable, non-toxic medium that replaces volatile organic solvents. This method also reduces waste and energy consumption while maintaining high yields.Purification and Characterization : Products are typically purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures (10–25%). Characterization includes melting point determination, 1H NMR, and mass spectrometry, confirming the structure and purity.

化学反应分析

Types of Reactions

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

Substitution: Halogen substitution reactions at the chloro position using nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: m-chloroperbenzoic acid, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino, thiol, or other substituted quinoline derivatives.

科学研究应用

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Antimicrobial Activity: Potential antimicrobial properties against bacteria and fungi.

Anticancer Activity: Studied for its potential anticancer properties.

Medicine

Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.

Industry

Dye Manufacturing: Used in the synthesis of dyes and pigments.

Material Science:

作用机制

The mechanism of action of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one depends on its specific biological activity. For example:

Antimicrobial Activity: May involve inhibition of bacterial enzymes or disruption of cell membranes.

Anticancer Activity: May involve inhibition of cell proliferation pathways or induction of apoptosis.

相似化合物的比较

Substituent Variations at Position 4

The 4-aryl group significantly influences molecular properties:

Key Insight : Ethoxy and methoxy groups improve solubility compared to phenyl, but ethoxy’s larger size may reduce metabolic degradation. Fluorophenyl derivatives exhibit distinct electronic profiles, favoring interactions with hydrophobic enzyme pockets.

Substituents at Position 1 (N-1)

The N-1 substituent affects hydrogen bonding and molecular packing:

Key Insight : Ethyl and methyl groups at N-1 disrupt planar stacking but enhance crystallinity. The unsubstituted N-H in the target compound may favor intermolecular hydrogen bonding, influencing solubility and solid-state stability.

Functional Groups at Position 3

The position 3 substituent modulates electronic and steric effects:

Key Insight: Acetyl groups improve binding to kinases or enzymes via hydrophobic interactions, while hydroxy and amino groups enhance solubility but may reduce membrane permeability.

Chloro Substituent at Position 6

The 6-chloro group is a common feature in many analogs:

生物活性

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which is renowned for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- IUPAC Name : 3-acetyl-6-chloro-4-(4-ethoxyphenyl)-1H-quinolin-2-one

- Molecular Formula : C19H16ClNO3

- Molecular Weight : 341.8 g/mol

- CAS Number : 1283109-71-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. The mechanism of action may involve:

- Inhibition of bacterial enzymes : This can disrupt metabolic processes essential for bacterial survival.

- Disruption of cell membranes : Compounds like this quinoline derivative may compromise the integrity of microbial cell membranes, leading to cell lysis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- Cell Proliferation Inhibition : It may inhibit pathways involved in cell proliferation, thereby slowing down tumor growth.

- Induction of Apoptosis : The compound could promote programmed cell death in cancer cells, which is a desirable effect in cancer therapy.

Study on Antitumor Activity

A recent study evaluated the anticancer effects of various quinoline derivatives, including this compound. The findings highlighted:

- IC50 Values : The compound demonstrated significant inhibitory activity against several cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis and inhibiting cell growth (values not specified in the search results).

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | TBD |

| Other Quinoline Derivatives | Various | TBD |

The mechanism of action for this compound appears to be multifaceted:

- Microtubule Destabilization : Similar compounds have shown ability to inhibit microtubule assembly, which is crucial for mitosis.

- Caspase Activation : Studies have indicated that quinoline derivatives can enhance caspase activity, further promoting apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Quinoline | Basic structure without substituents | Limited biological activity |

| Chloroquine | Well-known antimalarial drug | Antimalarial and some anticancer activity |

| 3-Acetyl Derivative | Similar structure with acetyl group | Enhanced anticancer properties |

常见问题

Q. What are the key steps in determining the crystal structure of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection involves a diffractometer (e.g., Nonius MACH-3) with graphite-monochromated radiation. For refinement, use SHELXL, which handles small-molecule crystallography by applying full-matrix least-squares methods. Key parameters include:

- Space group: Monoclinic

- Unit cell dimensions: .

- Hydrogen bonding (N–H⋯O) and torsional angles (e.g., phenyl ring twist angles ~65–70°) are critical for validating intermolecular interactions .

Q. What spectroscopic techniques are used to characterize quinolin-2(1H)-one derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions and confirm acetyl/ethoxy group integration.

- Infrared (IR) Spectroscopy : Detect carbonyl (C=O) stretching (~1650–1700 cm) and N–H bending (~3200 cm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of Cl or acetyl groups).

Computational tools like Gaussian 16 and GaussView aid in predicting spectral data via Density Functional Theory (DFT) .

Advanced Research Questions

Q. How can contradictions between computational and experimental data in synthesis pathways be resolved?

- Methodological Answer :

- Benchmarking : Compare DFT-calculated reaction pathways (e.g., activation energies) with experimental yields. Adjust computational parameters (e.g., solvent models, basis sets) to match observed outcomes.

- Error Analysis : For crystallographic data, use -factor convergence and omit-map validation to resolve discrepancies (e.g., SHELXL refinement flags poor agreement in reflections) .

- Hybrid Approaches : Combine experimental kinetics (e.g., TLC monitoring ) with computational mechanistic studies (e.g., transition state modeling) to identify rate-limiting steps .

Q. How can reaction conditions be optimized for greener synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Replace traditional solvents (e.g., ethanol) with ionic liquids (e.g., [bmim]BF), which enhance reaction efficiency and reduce waste .

- Catalyst-Free Pathways : Avoid harsh acids/bases by using microwave-assisted or photochemical activation to promote cyclization .

- Atom Economy : Design one-pot syntheses to minimize intermediates (e.g., Skraup method alternatives ).

Q. What strategies are effective for analyzing hydrogen bonding and π–π interactions in quinolinone derivatives?

- Methodological Answer :

- Crystallographic Software : Use Mercury or OLEX2 to visualize packing diagrams and quantify interactions (e.g., C–H⋯π distances < 3.5 Å ).

- Quantum Topology (QTAIM) : Apply Quantum Theory of Atoms in Molecules to map bond critical points and electron density for non-covalent interactions .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) correlates intermolecular forces with melting points.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。